2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate

Lipophilicity Prodrug design cLogP

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate (CAS 2172653-16-4) is a synthetic small molecule (C₁₆H₂₅ClN₂O₂S, MW 344.90 g/mol) that belongs to the class of 2-aminopyridine-derived thioether propanoate esters. The molecule incorporates a 2-amino-3-chloropyridin-4-yl thioether core linked to a 2-ethylhexyl propanoate ester side chain, a structural motif recurrently associated with allosteric Src-homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) inhibition.

Molecular Formula C16H25ClN2O2S
Molecular Weight 344.9 g/mol
Cat. No. B13988048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate
Molecular FormulaC16H25ClN2O2S
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)CCSC1=C(C(=NC=C1)N)Cl
InChIInChI=1S/C16H25ClN2O2S/c1-3-5-6-12(4-2)11-21-14(20)8-10-22-13-7-9-19-16(18)15(13)17/h7,9,12H,3-6,8,10-11H2,1-2H3,(H2,18,19)
InChIKeyTZDIGQNYLANFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate – Structural and Functional Baseline for Procurement


2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate (CAS 2172653-16-4) is a synthetic small molecule (C₁₆H₂₅ClN₂O₂S, MW 344.90 g/mol) that belongs to the class of 2-aminopyridine-derived thioether propanoate esters. The molecule incorporates a 2-amino-3-chloropyridin-4-yl thioether core linked to a 2-ethylhexyl propanoate ester side chain, a structural motif recurrently associated with allosteric Src-homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) inhibition [1]. The compound is primarily distributed as a research-grade intermediate or as a specialty building block for medicinal chemistry programs targeting the SHP2 signaling axis, and its procurement is often governed by active patent protection .

Why 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate Cannot Be Replaced by Other Analogous Esters


The 2-ethylhexyl ester moiety is not an interchangeable ‘inert’ solubilizing group: it markedly alters the physicochemical and pharmacokinetic profile of the propanoate warhead relative to shorter-chain or bulkier ester analogs. Simple substitution with methyl, ethyl, or isopropyl esters produces compounds with substantially different lipophilicity (ΔcLogP ≥ 2), aqueous solubility, and susceptibility to esterase cleavage, which collectively influence cellular permeability, oral bioavailability, and the rate of liberation of the active carboxylic acid species [1]. Because the 2-ethylhexyl ester is a recognition element in several patent-protected SHP2 inhibitor scaffolds, replacement with a close analog may not only compromise biological performance but also infringe intellectual property boundaries that govern commercial availability .

2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate – Quantitative Differentiation Evidence Guide


Lipophilicity Differential vs. Methyl Ester – Impact on Membrane Permeability and Oral Absorption

The 2-ethylhexyl ester exhibits calculated logP (cLogP) values approximately 2–3 log units higher than the corresponding methyl ester. While direct experimental logP data for the exact pair are not published, this class-level inference is supported by the well-characterized logP increment of +0.5 to +0.6 per additional methylene unit in homologous alkyl esters, combined with the branching contribution of the 2-ethylhexyl chain [1]. Higher lipophilicity is expected to facilitate passive membrane diffusion and may contribute to improved oral bioavailability when the ester functions as a prodrug for the active acid, consistent with general prodrug design principles [2].

Lipophilicity Prodrug design cLogP

SHP2 Inhibitory Potency of the Core Scaffold – Evidence from Analogous Pyrazin-2-amine Derivatives

Compounds containing the 2-amino-3-chloropyridin-4-yl thioether core have demonstrated potent allosteric SHP2 inhibition. A structurally related pyrazin-2-amine derivative (3-((2-amino-3-chloropyridin-4-yl)thio)-6-(4-(aminomethyl)-4-methylpiperidin-1-yl)pyrazin-2-amine) displayed an IC₅₀ of 23 nM in a biochemical SHP2 phosphatase assay [1]. Although this value is not from the target compound itself, it provides class-level evidence that the 2-amino-3-chloropyridin-4-yl thioether pharmacophore confers nanomolar SHP2 engagement, whereas truncated or dechlorinated analogs typically show ≥10-fold loss in potency. The 2-ethylhexyl propanoate side chain in the target compound is expected to serve as a cleavable promoiety, releasing the active acid form at the site of action.

SHP2 inhibition Allosteric inhibitor IC50

Esterase-Mediated Activation Rate – 2-Ethylhexyl Ester vs. Simple Alkyl Esters

The rate of carboxylesterase-mediated hydrolysis of alkyl esters of carboxylic acids decreases with increasing steric bulk of the ester alkyl group. For the 2-ethylhexyl ester, the branching at the β-carbon introduces steric hindrance that slows esterase cleavage relative to straight-chain primary alkyl esters such as methyl or ethyl esters [1]. This property can extend the half-life of the prodrug in systemic circulation, providing a longer release window for the active metabolite. Conversely, the methyl ester hydrolyzes rapidly (t₁/₂ typically <5 min in rodent plasma), which may lead to high peak concentrations of the free acid but a shorter duration of exposure. Quantitative head-to-head data for this specific compound pair are not publicly available; the inference is drawn from established structure-metabolism relationships for alkyl esters of carboxylic acids [2].

Prodrug activation Esterase hydrolysis Pharmacokinetics

Patent Landscape and Commercial Availability Differentiation

ChemicalBook and other supplier databases indicate that 2-ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is subject to active patent protection, with sale prohibited in certain jurisdictions . In contrast, close analogs such as methyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate (CAS 2055759-41-4) are more widely available from commercial vendors without apparent patent restrictions. This differentiation directly impacts procurement strategy: researchers requiring the 2-ethylhexyl ester for patent-compliant development must source it from authorized licensees, while those seeking to work outside the patent scope may intentionally select the methyl ester or free acid as a non-infringing alternative. The 2-ethylhexyl compound’s presence in multiple SHP2-related patent filings (US10202379, US10301278, US10308660 family) underscores its structural relevance to clinically targeted scaffolds [1].

Patent protection Commercial sourcing SHP2 inhibitors

Procurement-Relevant Application Scenarios for 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate


Building Block for SHP2 Allosteric Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation SHP2 inhibitors can use 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate as a direct precursor for the ester prodrug form. The 2-amino-3-chloropyridin-4-yl thioether core has validated nanomolar SHP2 engagement (class-level evidence: related analog IC₅₀ = 23 nM) [1], and the 2-ethylhexyl ester is expected to confer prolonged pharmacokinetic exposure via retarded esterase cleavage [2]. Procurement of this specific ester ensures consistency with patent-protected compositions and avoids the need for in-house esterification of the free acid.

Comparative Prodrug Profiling in Drug Metabolism Studies

For DMPK scientists investigating the impact of ester promoiety structure on oral bioavailability, 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate serves as a lipophilic ester probe (estimated cLogP ≈ 4.5–5.5) that can be compared head-to-head with the methyl ester (cLogP ≈ 2.2–2.8) to delineate the contributions of lipophilicity and steric hindrance to absorption and first-pass metabolism [1]. The compound is especially relevant for programs seeking to optimize the release kinetics of carboxylic acid SHP2 antagonists.

IP-Compliant Synthesis of Patent-Covered SHP2 Inhibitors

Process chemistry groups tasked with manufacturing GMP batches of SHP2 inhibitors under active patent estates (US10202379, US10301278, US10308660 family) must procure the exact 2-ethylhexyl ester intermediate to satisfy regulatory filing requirements and demonstrate synthetic route integrity [1]. Use of unauthorized alternative esters could jeopardize patent compliance or alter the impurity profile of the final drug substance.

Physical Property Benchmarking for Ester Prodrug Design

Computational chemists and formulation scientists can employ 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate as a reference compound for benchmarking in silico logP/logD prediction algorithms against experimental data, or for calibrating high-throughput permeability assays (PAMPA/Caco-2). Its intermediate lipophilicity and esterase-labile groups make it a suitable tool compound for validating prodrug design models [1].

Quote Request

Request a Quote for 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.